
1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, commonly known as TQ, is a natural product isolated from the seeds of Nigella sativa. TQ has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.
作用机制
The mechanism of action of TQ is not fully understood. However, it has been suggested that TQ exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. TQ has also been found to interact with various proteins, including p53, Bcl-2, and caspases, which are involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
TQ has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2, 5-LOX, and MMP-9, which are involved in inflammation and cancer progression. TQ has also been found to increase the activity of various antioxidant enzymes, including superoxide dismutase and catalase, which protect cells from oxidative stress. Additionally, TQ has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
实验室实验的优点和局限性
TQ has several advantages for lab experiments. It is a natural product, which makes it a safer alternative to synthetic compounds. TQ is also readily available and relatively inexpensive. However, TQ has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in in vitro and in vivo experiments. Additionally, the stability of TQ can be affected by light and temperature, which can lead to degradation and loss of activity.
未来方向
There are several future directions for the study of TQ. One area of interest is the development of TQ-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of TQ in humans. Additionally, the development of novel delivery systems for TQ can improve its solubility and stability, which can enhance its therapeutic efficacy. Finally, the identification of new targets and signaling pathways modulated by TQ can provide new insights into its mechanism of action and potential therapeutic applications.
合成方法
TQ can be synthesized by the oxidation of thymoquinone, which is a major component of Nigella sativa seeds. The oxidation of thymoquinone can be achieved by using various reagents, including potassium permanganate, chromium trioxide, and iodine.
科学研究应用
TQ has been extensively studied for its potential therapeutic effects. It has been found to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. TQ has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, TQ has been found to have antioxidant and antimicrobial activities.
属性
IUPAC Name |
1-phenacyl-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-31-21-13-17(14-22(32-2)23(21)33-3)27-24(29)18-11-7-8-12-19(18)26(25(27)30)15-20(28)16-9-5-4-6-10-16/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKXIZITKRQRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2649378.png)
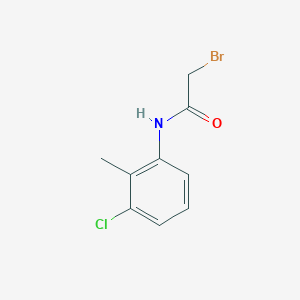
![N-[cyano(2-methoxyphenyl)methyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B2649381.png)
![4-{3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-8-yl}benzenesulfonamide](/img/structure/B2649382.png)
![2-(2H,3H-benzo[e]1,4-dioxin-5-yloxy)acetic acid](/img/structure/B2649384.png)
![Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2649385.png)
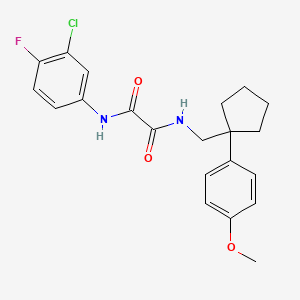
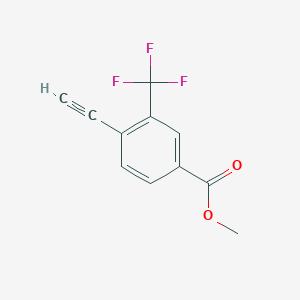

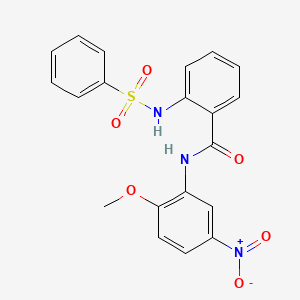
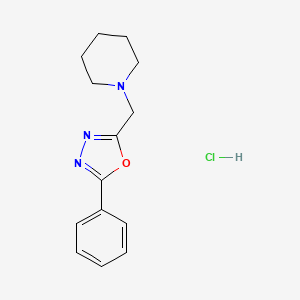
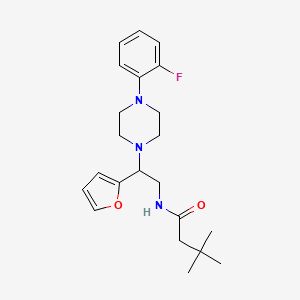
![2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride](/img/structure/B2649399.png)
